CYM51010
Overview
Description
CYM51010 is a synthetic compound with the molecular formula C25H32N2O3 and a molecular weight of 408.5 g/mol. This compound is known for its role as an agonist of the μ-opioid receptor (OPRM1) and its involvement in δ-opioid receptors (OPRD1) heterodimerization. It is primarily used in scientific research and is not intended for therapeutic purposes.
Mechanism of Action
Target of Action
The primary targets of Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate, also known as ML-335, are the μ-opioid receptor (OPRM1) and δ-opioid receptors (OPRD1) . These receptors play a crucial role in pain perception and reward systems in the body.
Mode of Action
ML-335 acts as an agonist, promoting the heterodimerization of OPRM1 and OPRD1 . This interaction triggers a cascade of intracellular events, leading to the modulation of pain perception and reward response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYM51010 involves multiple steps. One common method includes the reaction of ethyl isonipecotate with benzyl chloride in the presence of potassium carbonate in toluene. The reaction mixture is refluxed at 100°C for 4 hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production of this compound typically follows cGMP (current Good Manufacturing Practice) guidelines, ensuring high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with strict control over reaction conditions and purification steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
CYM51010 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CYM51010 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential analgesic properties and its role in pain management research.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class that acts as a potent and selective dopamine reuptake inhibitor.
Vanoxerine: A piperazine derivative known for its dopamine reuptake inhibition properties.
GBR-12,935: Another piperazine derivative with similar dopamine reuptake inhibition effects.
Uniqueness
CYM51010 is unique due to its specific interaction with both μ-opioid and δ-opioid receptors, which distinguishes it from other compounds that primarily target dopamine reuptake. This dual receptor interaction makes it a valuable tool in pain management research and opioid receptor studies.
Properties
IUPAC Name |
ethyl 1-[(4-acetamidophenyl)methyl]-4-(2-phenylethyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-3-30-24(29)25(14-13-21-7-5-4-6-8-21)15-17-27(18-16-25)19-22-9-11-23(12-10-22)26-20(2)28/h4-12H,3,13-19H2,1-2H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXRYYSKTWDPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1069498-96-9 | |
Record name | 1069498-96-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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